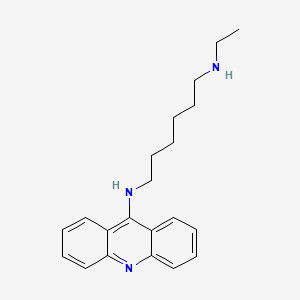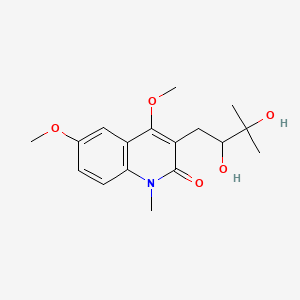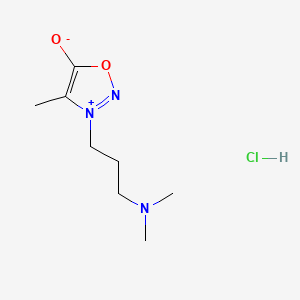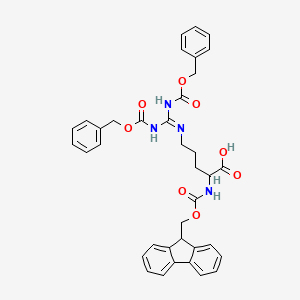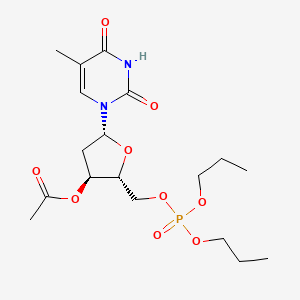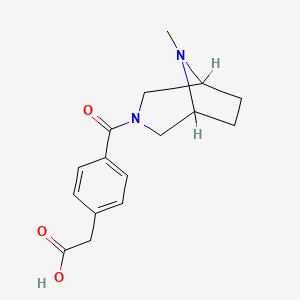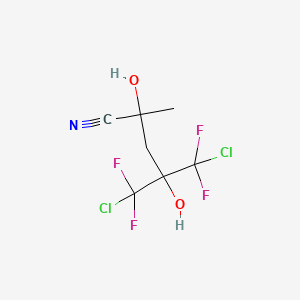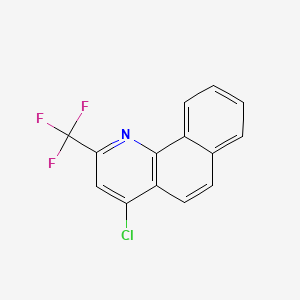
Cyclopenta-1,3-dienide, 4-diphenyl-5-pyridinium-2,3-(naphtha-1,8-diyl)-, inner salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopenta-1,3-dienide, 4-diphenyl-5-pyridinium-2,3-(naphtha-1,8-diyl)-, inner salt is a complex organic compound with the molecular formula C₃₂H₂₁N. This compound is characterized by its unique structure, which includes a cyclopenta-1,3-dienide ring, a diphenyl group, a pyridinium ion, and a naphtha-1,8-diyl moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopenta-1,3-dienide, 4-diphenyl-5-pyridinium-2,3-(naphtha-1,8-diyl)-, inner salt typically involves multi-step organic reactions. The process begins with the formation of the cyclopenta-1,3-dienide ring, followed by the introduction of the diphenyl and pyridinium groups. The final step involves the incorporation of the naphtha-1,8-diyl moiety. Each step requires specific reaction conditions, such as controlled temperature, pressure, and the use of catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, ensures the quality control of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopenta-1,3-dienide, 4-diphenyl-5-pyridinium-2,3-(naphtha-1,8-diyl)-, inner salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like LiAlH₄, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may result in the formation of reduced compounds with altered chemical properties .
Applications De Recherche Scientifique
Cyclopenta-1,3-dienide, 4-diphenyl-5-pyridinium-2,3-(naphtha-1,8-diyl)-, inner salt has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Mécanisme D'action
The mechanism of action of Cyclopenta-1,3-dienide, 4-diphenyl-5-pyridinium-2,3-(naphtha-1,8-diyl)-, inner salt involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other cyclopenta-1,3-dienide derivatives and pyridinium salts, such as:
- Cyclopenta-1,3-dienide, 4-diphenyl-5-pyridinium-2,3-(naphtha-1,8-diyl)-, inner salt analogs with different substituents.
- Pyridinium salts with varying aromatic groups.
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features
Propriétés
Numéro CAS |
57539-71-6 |
|---|---|
Formule moléculaire |
C32H21N |
Poids moléculaire |
419.5 g/mol |
Nom IUPAC |
1-(7,9-diphenylcyclopenta[a]acenaphthylen-8-id-8-yl)pyridin-1-ium |
InChI |
InChI=1S/C32H21N/c1-4-12-23(13-5-1)28-30-25-18-10-16-22-17-11-19-26(27(22)25)31(30)29(24-14-6-2-7-15-24)32(28)33-20-8-3-9-21-33/h1-21H |
Clé InChI |
KDVUSODTVKKSTH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C3C4=CC=CC5=C4C(=CC=C5)C3=C([C-]2[N+]6=CC=CC=C6)C7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


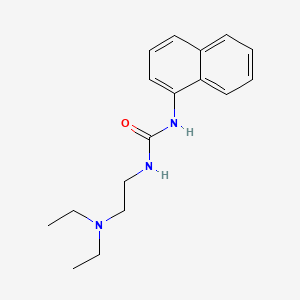


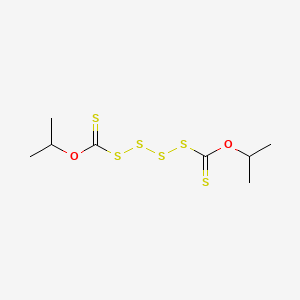
![1-[(2-Fluoroethoxy)methyl]-6-(phenylthio)thymine](/img/structure/B12807086.png)
